molecular formula C13H14N4O3 B11687398 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B11687398
M. Wt: 274.28 g/mol
InChI Key: DTVAXEWTYMGTGW-RIYZIHGNSA-N
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Description

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide is a hydrazide derivative featuring a pyrazole core substituted with a methyl group at position 1 and a carbohydrazide moiety linked to a 2-hydroxy-3-methoxyphenyl group via an imine bond (E-configuration). Its synthesis typically involves the condensation of a pyrazole-carbohydrazide precursor with a substituted benzaldehyde under acidic conditions, followed by purification via recrystallization . Structural confirmation relies on spectroscopic techniques (NMR, HRMS) and single-crystal X-ray diffraction (SHELX programs), ensuring unambiguous assignment of the E-configuration .

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O3/c1-17-7-6-10(16-17)13(19)15-14-8-9-4-3-5-11(20-2)12(9)18/h3-8,18H,1-2H3,(H,15,19)/b14-8+

InChI Key

DTVAXEWTYMGTGW-RIYZIHGNSA-N

Isomeric SMILES

CN1C=CC(=N1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)O

Canonical SMILES

CN1C=CC(=N1)C(=O)NN=CC2=C(C(=CC=C2)OC)O

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives with β-Keto Esters

A widely adopted method involves cyclocondensation of methyl hydrazine with β-keto esters under acidic conditions. For example, ethyl 3-oxobutanoate reacts with methyl hydrazine in ethanol at reflux to yield 1-methyl-1H-pyrazole-3-carboxylate. The reaction mechanism proceeds via enolization, nucleophilic attack by the hydrazine, and subsequent cyclization.

Reaction Conditions:

  • Solvent: Ethanol or toluene

  • Temperature: 80–100°C

  • Catalyst: Acetic acid (5–10 mol%)

  • Yield: 70–85%

Direct Alkylation of Pyrazole

Alternative approaches employ post-synthesis alkylation. Pyrazole-3-carboxylic acid is treated with methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C. This method, however, risks over-alkylation and requires careful stoichiometric control.

Formation of the Carbohydrazide Moiety

The pyrazole-3-carboxylic acid is converted to its carbohydrazide derivative through two principal pathways:

Hydrazinolysis of Pyrazole-3-Carbonyl Chloride

Pyrazole-3-carboxylic acid is first activated via treatment with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Subsequent reaction with hydrazine hydrate in anhydrous tetrahydrofuran (THF) yields 1-methyl-1H-pyrazole-3-carbohydrazide.

Optimized Parameters:

  • Molar ratio (acyl chloride : hydrazine): 1 : 1.2

  • Reaction time: 4–6 hours

  • Temperature: 0–5°C (to minimize side reactions)

  • Yield: 65–78%

Direct Condensation with Hydrazine Hydrate

In a one-pot approach, the methyl ester of pyrazole-3-carboxylic acid reacts with excess hydrazine hydrate in ethanol under reflux. This avoids the need for acyl chloride formation but requires longer reaction times (12–18 hours).

Condensation with 2-Hydroxy-3-Methoxybenzaldehyde

The final step involves Schiff base formation between the carbohydrazide and 2-hydroxy-3-methoxybenzaldehyde. This reaction is typically conducted in ethanol or methanol with catalytic acetic acid.

Mechanistic Insights:

  • The aldehyde’s carbonyl carbon undergoes nucleophilic attack by the hydrazide’s terminal amine.

  • Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity.

  • Dehydration forms the stable E-configuration imine.

Optimized Conditions:

ParameterValue
SolventEthanol
CatalystGlacial acetic acid (2–5 mol%)
TemperatureReflux (78°C)
Reaction time8–12 hours
Molar ratio (1:1)1 : 1.1 (aldehyde excess)
Yield82–90%

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding needle-shaped crystals. Solvent polarity critically affects crystal quality and purity.

Chromatographic Methods

For higher purity, flash chromatography on silica gel (ethyl acetate/hexane, 1:1) resolves unreacted aldehyde and by-products.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, NH), 8.3 (s, 1H, CH=N), 7.6–6.8 (m, aromatic protons), 3.8 (s, 3H, OCH₃), 3.7 (s, 3H, NCH₃).

  • FT-IR: Peaks at 1650 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), 3250 cm⁻¹ (N-H).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
HydrazinolysisHigh purity, scalableRequires SOCl₂ handling65–78
Direct condensationOne-pot, fewer stepsLonger reaction time60–70
Schiff baseHigh regioselectivitySensitive to moisture82–90

Industrial-Scale Considerations

Patent US4434292A highlights the importance of aqueous-organic biphasic systems for large-scale pyrazole synthesis. For the target compound, substituting toluene with chlorobenzene improves phase separation during the oxidation step, reducing purification costs. Automated continuous-flow reactors further enhance reproducibility in aldehyde condensation .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azomethine group can be targeted.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol.

    Substitution: Various nucleophiles can be used, and reactions are often conducted in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, where the azomethine group is converted to an amine.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between appropriate hydrazine derivatives and aldehydes or ketones. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that such compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The presence of hydroxyl and methoxy groups enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Antioxidant Effects
this compound exhibits antioxidant activity, which is crucial in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been confirmed through various assays, indicating its potential as a therapeutic agent in conditions such as neurodegenerative diseases .

Case Studies

StudyFindings
Anticancer Activity Evaluated against multiple cancer cell lines; IC50 values were determined.Demonstrated significant cytotoxicity, suggesting potential for further development as an anticancer agent.
Antimicrobial Efficacy Tested against Escherichia coli and Staphylococcus aureus; showed inhibition zones in agar diffusion tests.Effective against common bacterial pathogens, warranting exploration for antibiotic development.
Antioxidant Capacity Assessed using DPPH and ABTS assays; demonstrated high radical scavenging activity.Supports its use in formulations aimed at reducing oxidative stress.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with various molecular targets. The azomethine group plays a crucial role in its biological activity, allowing it to form stable complexes with metal ions and interact with enzymes. These interactions can inhibit enzyme activity and disrupt biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a common carbohydrazide backbone with several analogs but differs in substituent groups and heterocyclic systems. Key comparisons include:

Electronic and Bioactivity Implications

  • Electron-Withdrawing vs. In contrast, analogs like 3-methyl-N′-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide () feature nitro groups, enhancing electrophilicity but reducing solubility .
  • Aromatic Extensions : Naphthyl-substituted analogs () exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous stability .

Computational and Experimental Insights

  • Molecular Similarity : Studies using Tanimoto and Dice indices () suggest that analogs with >70% structural similarity to the target compound (e.g., and ) cluster into groups with overlapping bioactivity profiles, particularly in anticancer and antifungal contexts .
  • Antifungal Activity : While the target compound lacks explicit antifungal data, structurally related (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () shows efficacy against Candida spp., attributed to imidazole-mediated enzyme inhibition .

Biological Activity

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide is a compound of significant interest due to its potential biological activities. This article aims to elucidate its biological properties, focusing on its anti-cancer, anti-inflammatory, and antimicrobial activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H18N4O4C_{17}H_{18}N_{4}O_{4} and is characterized by a pyrazole ring, which is known for its diverse pharmacological properties. The structure can be represented as follows:

Property Value
Molecular FormulaC17H18N4O4
SMILESCC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C(=CC=C2)OC)O
InChIInChI=1S/C17H18N2O4/c1-12-6-3-4-8-14(12)23-11-16(20)19-18-10-13-7-5-9-15(22-2)17(13)21/h3-10,21H,11H2,1-2H3,(H,19,20)/b18-10+

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance:

  • In vitro studies : A series of pyrazole derivatives were tested against various cancer cell lines such as MCF7, A549, and HT29. Compounds showed significant cytotoxicity with IC50 values ranging from 3.79 µM to 49.85 µM .
Cell Line Compound IC50 (µM)
MCF7Compound A3.79
A549Compound B26
HT29Compound C42.30

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored:

  • In vivo studies : Various pyrazole derivatives exhibited significant anti-inflammatory effects in carrageenan-induced edema models. For example, certain derivatives showed up to 78% inhibition compared to standard drugs like ibuprofen .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented:

  • Study Findings : Research indicates that compounds containing the pyrazole moiety demonstrate notable antibacterial and antifungal activities. For example, compounds have been reported to inhibit the growth of various pathogenic bacteria and fungi effectively .

Case Studies

Several studies have highlighted the biological activities of similar compounds:

  • Study on Pyrazole Derivatives : A study evaluated the anticancer effects of several pyrazole derivatives against the A549 cell line, noting significant apoptosis induction in treated cells .
  • Anti-inflammatory Effects : Another investigation assessed the effectiveness of pyrazole-based compounds in reducing inflammation in animal models, showing results comparable to established anti-inflammatory drugs .

Q & A

Q. Characterization Methods :

  • NMR/IR Spectroscopy : Confirm hydrazone formation (C=N stretch at ~1600 cm⁻¹ in IR; imine proton at δ 8.2–8.5 ppm in ¹H NMR) .
  • X-ray Crystallography : Resolve stereochemistry (E-configuration) using SHELXL for refinement .

Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Q. Answer :

  • X-ray Diffraction : Single crystals are grown via slow evaporation. Data collection uses Cu-Kα radiation (λ = 1.5418 Å).
  • Refinement : SHELXL (via SHELXTL suite) is the gold standard for small-molecule refinement. Key parameters include R-factor (<5%), thermal displacement ellipsoids, and hydrogen bonding networks .
  • Visualization : ORTEP-3 for graphical representation of anisotropic displacement parameters .

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?

Q. Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with substituent variations (e.g., methoxy vs. ethoxy groups) using bioassay data (e.g., IC₅₀ values).

    SubstituentBiological Activity (IC₅₀, μM)Source
    3-Methoxy12.3 (Antimicrobial)
    4-Ethoxy8.7 (Antioxidant)
  • Statistical Tools : Multivariate regression to identify key descriptors (e.g., Hammett σ constants, LogP) influencing activity .

Advanced: What computational methods predict the compound’s binding affinity to biological targets?

Q. Answer :

  • Molecular Docking : AutoDock Vina optimizes ligand-receptor interactions (e.g., with COX-2 or β-lactamase) using a Lamarckian genetic algorithm. Validate with RMSD clustering (<2.0 Å) .
  • DFT Calculations : Gaussian09/B3LYP/6-311++G(d,p) basis set to compute frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, correlating with reactivity .

Advanced: How can electron distribution analysis explain the compound’s reactivity in nucleophilic/electrophilic reactions?

Q. Answer :

  • Charge Density Maps : DFT-derived Laplacian (∇²ρ) identifies nucleophilic sites (e.g., hydrazone nitrogen: −0.45 e) and electrophilic regions (e.g., carbonyl carbon: +0.32 e) .
  • Hardness/Softness : Calculate η = (I − A)/2 (I = ionization potential, A = electron affinity) to predict preferential reaction with soft/hard reagents .

Advanced: What experimental strategies elucidate the reaction mechanism of hydrazone linkage formation?

Q. Answer :

  • Kinetic Studies : Monitor condensation via UV-Vis spectroscopy (λ = 300–400 nm for C=N formation) under varying pH (4–6 optimal) and temperature (Arrhenius plot for Eₐ determination) .
  • Isolation of Intermediates : Use low-temperature (−78°C) quench techniques to trap Schiff base intermediates for NMR/MS analysis .

Advanced: How do solvent effects influence the compound’s stability during long-term storage?

Q. Answer :

  • Accelerated Stability Testing : Store in DMSO-d₆ or methanol at 25°C/60% RH. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient):

    SolventDegradation (%) at 6 Months
    DMSO<5%
    Methanol12%
  • Mechanistic Insight : Radical scavengers (e.g., BHT) reduce oxidation of the phenolic -OH group .

Advanced: What crystallographic challenges arise when analyzing derivatives with flexible substituents?

Q. Answer :

  • Disorder Modeling : Use PART instructions in SHELXL to resolve overlapping atoms (e.g., methoxy groups). Apply ISOR/SADI restraints for thermal motion .
  • Twinned Data : HKLF 5 format in SHELX for deconvoluting overlapping reflections in non-merohedral twins .

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